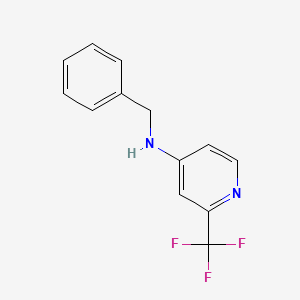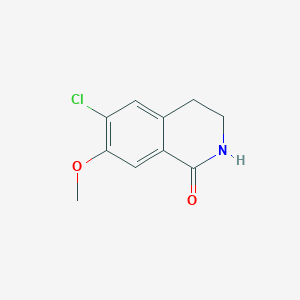
6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one
概要
説明
6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one can be achieved through several synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is a versatile approach for constructing isoquinolinone derivatives . This reaction typically involves the condensation of an anhydride with an imine, followed by cyclization to form the isoquinolinone core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反応の分析
Types of Reactions
6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in bioassays to evaluate its biological activity against various pathogens.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, it may disrupt biological membrane systems in pathogens, leading to their inhibition . The exact molecular pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: A parent compound with similar structural features but lacking the chloro and methoxy substituents.
7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar but without the chloro group.
6-Chloro-3,4-dihydro-2H-isoquinolin-1-one: Similar but without the methoxy group.
Uniqueness
6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
6-chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQXCTLKDZGEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNC(=O)C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)
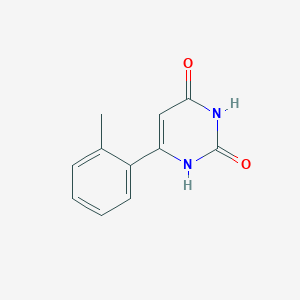
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)
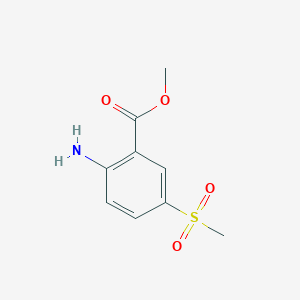
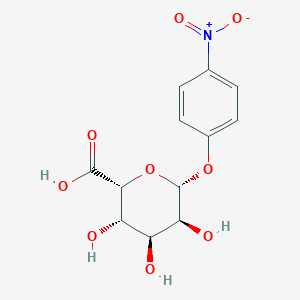
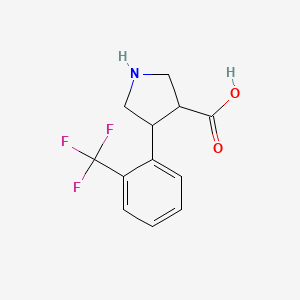
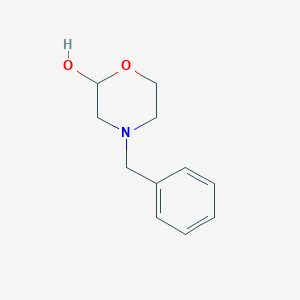
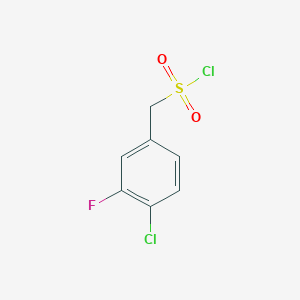
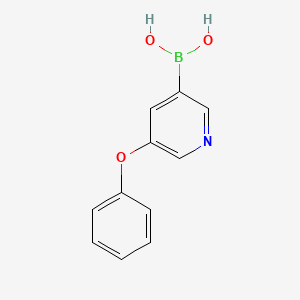
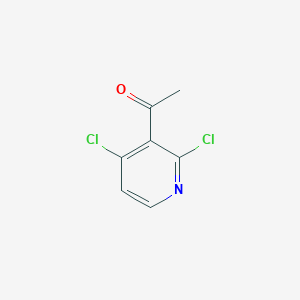
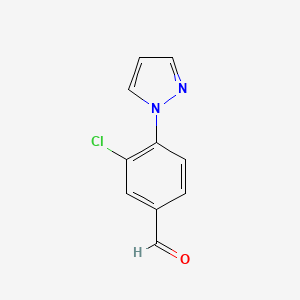
![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)
